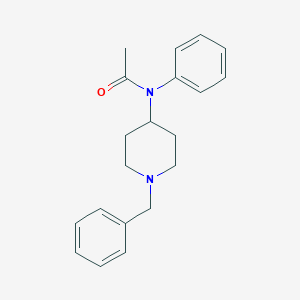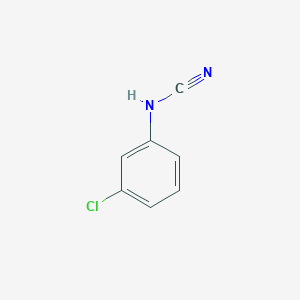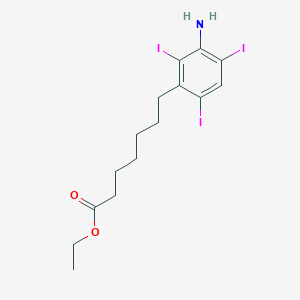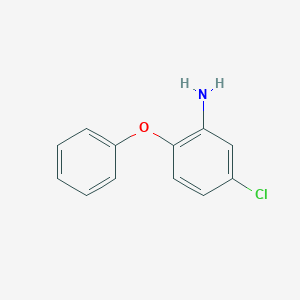
5-氯-2-苯氧基苯胺
概述
描述
5-Chloro-2-phenoxyaniline, also known as 5-chloro-2-aminophenol, is an organic compound with the molecular formula C6H5ClNOH. It is a colorless solid that is soluble in organic solvents, and is used in the synthesis of various pharmaceuticals, dyes, and other chemicals. 5-Chloro-2-phenoxyaniline is an important starting material for the synthesis of a range of compounds, including drugs, dyes, and other chemicals. It is also used in the synthesis of a range of pharmaceuticals, including anti-inflammatory drugs and antibiotics.
科学研究应用
可充电电池、电致变色和生物传感器:合成的氯羟基苯胺衍生物,包括类似于5-氯-2-苯氧基苯胺的化合物,在可充电电池、电致变色和生物传感器的开发中显示出潜力。这些衍生物还表现出潜在的抗氧化和抗癌活性 (Shahzad et al., 2014)。
保健食品和食品添加剂应用:与5-氯-2-苯氧基苯胺结构相似的绿原酸已被确定为预防和治疗代谢综合征的潜在保健食品。由于其抗菌和抗氧化性能,它还具有作为食品添加剂的应用 (Santana-Gálvez et al., 2017)。
咖啡饮料中的健康益处:在咖啡饮料中发现的绿原酸以其神经保护、心血管保护和抗癌效果而闻名。这突显了与5-氯-2-苯氧基苯胺结构相关的化合物在健康相关应用中的重要性 (Lu et al., 2020)。
光动力疗法(PDT)应用:包括四-(5-氯-2-(2,4-二氯苯氧基)苯氧基)酞菁在内的新型酞菁由于其优异的溶解性和光物理和光化学性能而显示出在光动力疗法中的潜力 (Demirbaş et al., 2017)。
保健食品和食品产品中的电化学传感器:已开发出先进的电化学传感器和生物传感器,用于检测保健食品和食品产品中的绿原酸。这些方法提供了高效、无需劳动力和具有成本效益的分析5-氯-2-苯氧基苯胺等化合物的方式 (Munteanu & Apetrei, 2021)。
腐蚀抑制:可以从5-氯-2-苯氧基苯胺等苯胺合成的席夫碱分子已被发现有效地抑制金属表面的腐蚀。这种应用在工业环境中尤为重要 (Saha et al., 2015)。
废水处理:与5-氯-2-苯氧基苯胺相关的化合物,如三氯生,已被研究用于废水处理系统中的去除。活性污泥处理在这种情况下被发现特别有效 (McAvoy et al., 2002)。
安全和危害
作用机制
Target of Action
It is known to be an important acid dye intermediate , suggesting that it may interact with various molecules involved in dye formation and binding.
Pharmacokinetics
Its physical properties such as melting point (41-44 °c), boiling point (192°c/12mmhg), and density (1260±006 g/cm3) have been documented . These properties can influence its bioavailability and pharmacokinetics.
生化分析
Cellular Effects
The cellular effects of 5-Chloro-2-phenoxyaniline are currently unknown. It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Potential threshold effects, as well as toxic or adverse effects at high doses, would need to be investigated in future studies .
Transport and Distribution
This would include any interactions with transporters or binding proteins, as well as any effects on its localization or accumulation .
Subcellular Localization
This could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
5-chloro-2-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEBHIMOUHBBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239224 | |
| Record name | 5-Chloro-2-phenoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93-67-4 | |
| Record name | 5-Chloro-2-phenoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-phenoxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-phenoxyaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-phenoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-phenoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-PHENOXYANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66SM796MDB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-Chloro-2-phenoxyaniline a promising starting point for developing new antimicrobial agents?
A1: While the exact mechanism of action of 5-Chloro-2-phenoxyaniline and its derivatives is yet to be fully elucidated, the research indicates promising antimicrobial activity. The study focused on synthesizing novel sulfonamide and carbamate derivatives of 5-Chloro-2-phenoxyaniline and evaluating their in vitro activity against various bacterial strains []. The results showed that some derivatives, particularly 2a, 2e, 3a, and 3d, exhibited excellent activity against all tested bacterial strains. Notably, compounds 2a and 3a demonstrated good activity against E. coli and P. vulgaris []. This suggests that modifications to the 5-Chloro-2-phenoxyaniline structure through the addition of sulfonamide and carbamate groups can significantly enhance its antimicrobial properties, making it a good candidate for further investigation and development of novel antimicrobial agents.
Q2: What structural characterization data supports the synthesis of these novel derivatives?
A2: The research provides a comprehensive structural characterization of the synthesized sulfonamide and carbamate derivatives of 5-Chloro-2-phenoxyaniline. The study utilized various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry, to confirm the structures of the synthesized compounds []. Additionally, elemental analysis was performed to further validate the chemical composition of the derivatives. This thorough characterization provides strong evidence for the successful synthesis of the intended compounds and lays the groundwork for further investigations into their structure-activity relationships and antimicrobial mechanisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

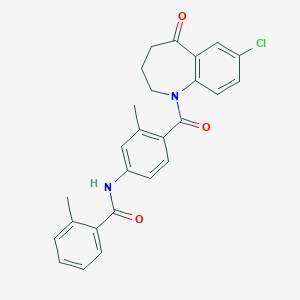
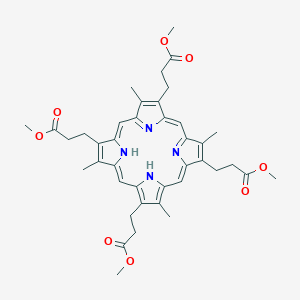

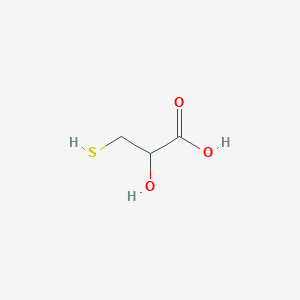
![Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]-](/img/structure/B41186.png)
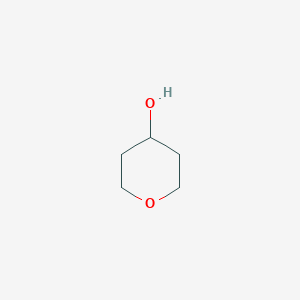
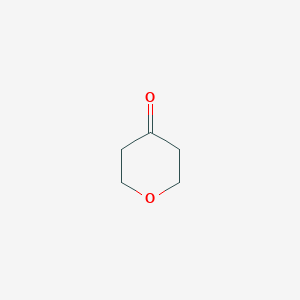
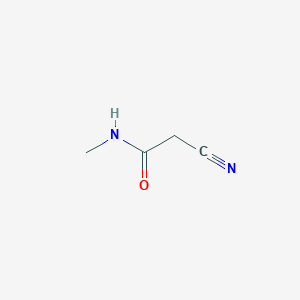
![[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B41197.png)
